Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate
Brand Name: Vulcanchem
CAS No.: 2070896-49-8
VCID: VC16541099
InChI: InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3
SMILES:
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate

CAS No.: 2070896-49-8

Cat. No.: VC16541099

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate - 2070896-49-8

Specification

CAS No. 2070896-49-8
Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
IUPAC Name methyl 2-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)acetate
Standard InChI InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3
Standard InChI Key RMECJMVTRNLVQO-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1COC2=C1C=CC(=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is systematically named as methyl 2-(6-bromo-2,3-dihydrobenzofuran-3-yl)acetate. Its IUPAC name reflects the benzofuran core substituted with a bromine atom at the 6-position and an acetylated methyl ester at the 3-position . The compound’s SMILES notation (COC(=O)CC1COC2=CC(Br)=CC=C21) further elucidates its connectivity, highlighting the bicyclic framework and substituent positions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Registry Number2070896-49-8
Molecular FormulaC₁₁H₁₁BrO₃
Molecular Weight271.11 g/mol
AppearancePowder or liquid
Purity95–97%
Storage ConditionsCool, dry, tightly sealed

Spectroscopic Features

While direct spectroscopic data for Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is limited, analogous benzofuran derivatives provide insights. For example, the 1H^1H NMR spectrum of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide (a structurally related compound) exhibits characteristic peaks: δ 3.25 ppm (t, J = 8.8 Hz, 2H) for the dihydrofuran ring protons and δ 7.26–7.73 ppm for aromatic protons . Similarly, the acetate group’s methyl ester typically resonates near δ 3.7 ppm in 1H^1H NMR .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate involves multi-step strategies, often starting from brominated dihydrobenzofuran precursors. A notable approach reported in the literature involves:

  • Preparation of 6-Bromo-2,3-dihydrobenzofuran (18):
    This intermediate is synthesized via bromination of 2,3-dihydrobenzofuran using bromine in acetic acid with sodium acetate as a base .

  • Michael Addition with Acetate Derivatives:
    The dihydrobenzofuran core undergoes conjugate addition with methyl acrylate derivatives. For instance, treatment of 6-bromo-2,3-dihydrobenzofuran with a lithiated acetate precursor in tetrahydrofuran (THF) at −78°C yields the Michael adduct . The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive enhances regioselectivity, reducing side products like double adducts .

  • Esterification and Purification:
    The crude product is esterified using methanol under acidic conditions and purified via column chromatography (ethyl acetate/methanol eluent) to achieve >95% purity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
BrominationBr₂, AcOH, NaOAc, 80°C80%
Michael Additionn-BuLi, TMEDA, THF, −78°C76%
EsterificationHCl/MeOH, reflux85%

Optimization Challenges

A major challenge in the synthesis is controlling regioselectivity during the Michael addition. Excess TMEDA (1.5–3.0 equiv) mitigates undesired double adduct formation, improving assay yields from 63% to 76% . Additionally, the bromine substituent’s electron-withdrawing nature necessitates careful temperature control to prevent decomposition .

Applications in Medicinal Chemistry

Role in Drug Discovery

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is a critical intermediate in developing endothelin receptor antagonists, such as the selective endothelin A (ETA) receptor antagonist 1b . These antagonists are investigated for treating hypertension, congestive heart failure, and renal diseases due to their vasodilatory effects .

Structure-Activity Relationship (SAR) Insights

The bromine atom at position 6 enhances binding affinity to ETA receptors by modulating electron density in the benzofuran ring . Meanwhile, the acetate group improves solubility and metabolic stability, as demonstrated in preclinical studies .

Future Directions

Expanding Synthetic Applications

Recent advances in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could enable functionalization of the bromine atom, creating derivatives with enhanced bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator